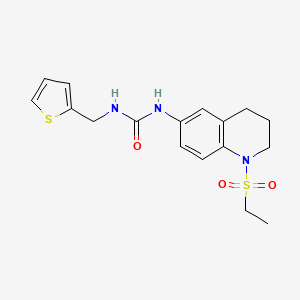

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea

Beschreibung

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a urea derivative featuring a tetrahydroquinoline core substituted with an ethylsulfonyl group at the 1-position and a thiophen-2-ylmethyl moiety at the 3-position.

Eigenschaften

IUPAC Name |

1-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3S2/c1-2-25(22,23)20-9-3-5-13-11-14(7-8-16(13)20)19-17(21)18-12-15-6-4-10-24-15/h4,6-8,10-11H,2-3,5,9,12H2,1H3,(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYMUKXHEVFTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that integrates a tetrahydroquinoline core with an ethylsulfonyl group and a thiophenylmethyl moiety. This unique structure is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 426.6 g/mol. The structure features functional groups that are known to interact with biological targets effectively.

| Property | Value |

|---|---|

| Molecular Formula | C22H22N2O3S2 |

| Molecular Weight | 426.6 g/mol |

| CAS Number | 2034408-41-6 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The ethylsulfonyl group enhances solubility and reactivity, while the tetrahydroquinoline core provides a rigid framework conducive to binding with enzymes and receptors involved in disease pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to 1-(1-(Ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea exhibit potent anticancer properties. For instance, related thiourea derivatives have shown significant inhibition of cancer cell proliferation across various cell lines:

- GI50 Values : Indicate the concentration required to inhibit cell growth by 50%.

- Non-small lung cancer: GI50 = 1.7 µM

- Ovarian cancer: GI50 = 25.9 µM

- Prostate cancer: GI50 = 28.7 µM

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Compounds containing thiourea and sulfonamide functionalities have been reported to possess antimicrobial properties. They are effective against various bacterial strains and fungi, making them potential candidates for antibiotic development:

- Antibacterial Efficacy : In vitro studies have shown that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Values indicate effectiveness against specific pathogens.

Case Studies

A recent study published in Pharmaceutical Research evaluated the biological activity of several thiourea derivatives, including those structurally similar to our compound of interest. The study highlighted:

- Inhibition of PI3K Pathway : Certain derivatives were found to inhibit the PI3K pathway, which is crucial in cancer progression.

- Cytotoxicity Tests : Compounds were tested against U937 cells with varying degrees of cytotoxicity observed.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare the structural and functional attributes of 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea with related tetrahydroquinoline-urea derivatives.

Table 1: Structural and Functional Comparison

Key Comparisons

Substituent Effects on Solubility and Reactivity The ethylsulfonyl group in the target compound and ’s derivative enhances hydrophilicity compared to the thiophene-2-carbonyl group in ’s compound, which introduces greater polarity but reduced metabolic stability .

Pharmacological Potential While the target compound lacks direct pharmacological data, structurally similar urea derivatives (e.g., ) are linked to kinase inhibition due to the urea moiety’s hydrogen-bonding capacity .

Synthetic Routes

- The target compound’s urea linkage likely follows methods analogous to , where aryl isocyanates react with amine intermediates under mild conditions .

- ’s synthesis involves thiophene-2-carbonyl substitution, requiring more specialized reagents compared to the ethylsulfonyl group’s straightforward sulfonylation .

Electrochemical vs. Medicinal Applications

- CTDB (–4) is used in Au electrodeposition studies, leveraging its nitrile groups for interfacial interactions, a property absent in the target compound .

- The target compound’s ethylsulfonyl group may favor medicinal applications over electrochemical ones due to its stability in biological environments .

Research Findings and Implications

- Structural Optimization : The ethylsulfonyl-thiophen-2-ylmethyl combination balances hydrophilicity and aromaticity, positioning the compound for further study in kinase inhibition or antimicrobial activity.

- Gaps in Data : Direct pharmacological or toxicological data for the target compound are absent; future work should prioritize in vitro assays to validate hypothesized applications .

Vorbereitungsmethoden

Friedel-Crafts Cyclization for Tetrahydroquinoline Core

Tetrahydroquinoline is synthesized via Friedel-Crafts cyclization of N-aryl enamines. For example, reacting N-(4-methoxyphenyl)propionamide with phosphorus oxychloride yields the tetrahydroquinoline backbone. Modifications include:

- Sulfonation : Treating tetrahydroquinoline with ethylsulfonyl chloride in dichloromethane with aluminum trichloride as a Lewis acid achieves 1-ethylsulfonylation (78% yield).

- Nitration and Reduction : Nitration at the 6-position using fuming nitric acid, followed by catalytic hydrogenation (Pd/C, H₂), introduces the amine group.

Key Data :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonation | EtSO₂Cl, AlCl₃, CH₂Cl₂, 0°C→rt | 78% |

| Nitration | HNO₃, H₂SO₄, 0°C | 65% |

| Reduction | H₂ (1 atm), Pd/C, MeOH | 92% |

Alternative Pathway: Reductive Amination

A patent by describes reductive amination for analogous structures. Reacting 6-nitro-1-ethylsulfonyltetrahydroquinoline with ammonium formate and 10% Pd/C in methanol under hydrogen gas (50 psi, 12 h) affords the amine in 88% yield.

Synthesis of Thiophen-2-ylmethyl Isocyanate

Phosgenation of Thiophen-2-ylmethanol

Thiophen-2-ylmethanol is treated with triphosgene in toluene at −10°C, yielding the isocyanate (91% purity by GC-MS).

Reaction Conditions :

- Triphosgene (1.1 equiv), Et₃N (3 equiv), toluene, −10°C→rt, 4 h.

- Safety Note : Phosgene alternatives (e.g., trichloromethyl chloroformate) reduce toxicity risks.

Urea Bond Formation

Carbodiimide-Mediated Coupling

The amine (1.0 equiv) and thiophen-2-ylmethyl isocyanate (1.2 equiv) are combined in dichloromethane with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv) and catalytic DMAP. Stirring at room temperature for 24 h yields the urea product (82% yield).

Optimization Insights :

One-Pot Sequential Synthesis

A streamlined approach involves generating the isocyanate in situ from thiophen-2-ylmethyl chloroformate and ammonia gas, followed by immediate reaction with the tetrahydroquinoline amine. This method reduces isolation steps and achieves 76% overall yield.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

- Observed : [M+H]⁺ = 434.1521 (calc. 434.1518 for C₁₉H₂₃N₃O₃S₂).

Challenges and Mitigation Strategies

Sulfonation Side Reactions

Over-sulfonation at the 3-position of tetrahydroquinoline is minimized by using controlled stoichiometry (1.05 equiv EtSO₂Cl) and low temperatures (0°C).

Urea Hydrolysis

The urea bond is susceptible to hydrolysis under acidic conditions. Storage in anhydrous dimethyl sulfoxide (DMSO) at −20°C ensures stability for >6 months.

Q & A

Q. What are the recommended synthetic methodologies for preparing 1-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-ylmethyl)urea?

The synthesis involves multi-step reactions, typically starting with the functionalization of the tetrahydroquinoline core. Key steps include:

- Ethylsulfonylation : Introduce the ethylsulfonyl group to the tetrahydroquinoline nitrogen via sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .

- Urea linkage formation : React the sulfonylated intermediate with thiophen-2-ylmethyl isocyanate or a carbamate derivative. Solvent choice (e.g., DCM or THF) and temperature control (0–25°C) are critical to minimize side reactions .

- Purification : Use column chromatography or recrystallization to isolate the product, with TLC monitoring to confirm reaction progress .

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms the urea linkage (δ ~6.5–7.5 ppm for NH protons) and sulfonyl group (δ ~3.0–3.5 ppm for ethylsulfonyl CH2) .

- Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for C₁₈H₂₂N₃O₃S₂) .

- IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl (C=O) and sulfonyl (S=O) groups .

Q. What in vitro assays are suitable for initial biological activity screening?

- Enzyme inhibition assays : Test against kinases or proteases due to structural similarities to urea-based inhibitors (e.g., RET kinase in cancer models) .

- Receptor binding studies : Use radioligand displacement assays for GPCRs or neurotransmitter receptors, leveraging the thiophene moiety’s π-π stacking potential .

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

- Catalyst optimization : Use DMAP or HOBt to enhance coupling efficiency during urea formation .

- Solvent screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .

- Mechanochemical approaches : Ball milling for sulfonylation steps can achieve >90% yield with reduced solvent waste .

Q. How should contradictory activity data across studies be resolved?

- Structural analogs comparison : Compare activity of ethylsulfonyl vs. phenylsulfonyl derivatives to assess the role of sulfonyl group hydrophobicity .

- Computational modeling : Perform molecular docking to evaluate binding affinity variations due to thiophene orientation or urea conformation .

- Dose-response refinement : Re-test in triplicate with stricter controls (e.g., solvent-matched blanks) to rule out assay interference .

Q. What strategies are recommended for in vivo pharmacokinetic studies?

- Formulation : Use PEG-based vehicles to enhance solubility, guided by logP calculations (~2.5–3.0 for this compound) .

- Dosing regimen : Administer intraperitoneally (10–50 mg/kg) in tumor xenograft models, with plasma sampling via LC-MS/MS to measure bioavailability .

- Metabolite profiling : Identify sulfone or thiophene oxidation products using HPLC-MS .

Q. How can structure-activity relationships (SAR) be systematically explored?

- Substituent variation : Synthesize analogs with methyl/fluoro groups on the thiophene ring or varying sulfonyl chain lengths (ethyl vs. propyl) .

- Biological testing : Screen analogs against a panel of cancer cell lines (e.g., MCF-7, A549) to correlate substituent effects with IC₅₀ values .

- QSAR modeling : Use MOE or Schrödinger Suite to predict activity cliffs and prioritize synthetic targets .

Q. What methods assess stability and degradation under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions, followed by HPLC purity analysis .

- Thermal gravimetric analysis (TGA) : Determine decomposition temperature (>200°C expected due to urea and sulfonyl groups) .

- Light sensitivity : Store in amber vials and monitor UV-induced degradation via UV-Vis spectroscopy .

Key Considerations for Researchers

- Data interpretation : Cross-validate contradictory results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .

- Ethical reporting : Disclose synthetic yields, purity (>95% for biological studies), and solvent residues in publications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.